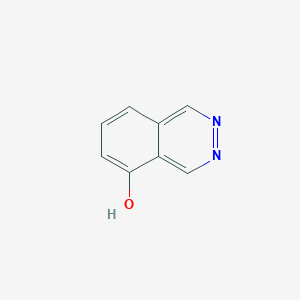

Phthalazin-5-ol

Descripción general

Descripción

Mecanismo De Acción

Target of Action

Phthalazin-5-ol, like other phthalazine derivatives, is known to interact with a variety of targets. These targets include gamma-aminobutyric acid (GABA) receptors , cyclooxygenase-2 (COX-2) enzymes , and voltage-gated calcium channels . The interaction with these targets can lead to a variety of biological and pharmacological activities.

Mode of Action

The interaction of this compound with its targets leads to changes in the function of these targets. For example, when this compound binds to GABA receptors, it can alter the function of these receptors . Similarly, when this compound interacts with COX-2 enzymes, it can inhibit the function of these enzymes .

Biochemical Pathways

This compound can affect various biochemical pathways. For instance, by inhibiting COX-2 enzymes, this compound can affect the synthesis of prostaglandins, which are involved in inflammation and pain . Additionally, by interacting with GABA receptors, this compound can influence the function of the nervous system .

Result of Action

The interaction of this compound with its targets and the subsequent changes in biochemical pathways can lead to various molecular and cellular effects. For example, the inhibition of COX-2 enzymes can lead to a reduction in inflammation and pain . Similarly, the interaction with GABA receptors can affect neuronal signaling .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phthalazin-5-ol can be synthesized through several methods. One common approach involves the condensation of phthalic anhydride with hydrazine, followed by cyclization and subsequent hydroxylation. The reaction typically requires acidic or basic conditions to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow process, which allows for better control over reaction conditions and yields. The use of catalysts, such as transition metal complexes, can enhance the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions: Phthalazin-5-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phthalazine-5,6-dione.

Reduction: Reduction reactions can convert it to phthalazin-5-amine.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phthalazine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Phthalazine-5,6-dione.

Reduction: Phthalazin-5-amine.

Substitution: Halogenated phthalazine derivatives.

Aplicaciones Científicas De Investigación

Phthalazin-5-ol has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Industry: this compound is used in the development of new materials with unique electronic and optical properties.

Comparación Con Compuestos Similares

Phthalazin-5-ol can be compared with other similar compounds, such as:

Phthalazine: The parent compound, which lacks the hydroxyl group.

Phthalazinone: A ketone derivative of phthalazine.

Quinoxaline: An isomeric compound with a similar bicyclic structure but different nitrogen positioning.

Uniqueness: this compound’s uniqueness lies in its hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for further derivatization and enhances its potential as a pharmacophore in drug design.

Actividad Biológica

Phthalazin-5-ol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound, also known as 1-hydroxyphthalazine, is characterized by its phthalazine ring structure, which is a bicyclic compound containing two fused aromatic rings. Its chemical formula is C8H6N2O, and it possesses a hydroxyl group (-OH) at the 5-position of the phthalazine ring. The presence of this hydroxyl group is crucial for its biological activity.

Anticancer Activity

This compound and its derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms.

- Topoisomerase Inhibition : Some derivatives of this compound have shown significant inhibition of topoisomerase enzymes, which are essential for DNA replication and repair. For instance, a study demonstrated that certain phthalazinone derivatives exhibited over 100% inhibition against lung carcinoma cell lines at specific concentrations .

- Aurora Kinase Inhibition : Phthalazin derivatives have been identified as potent inhibitors of Aurora kinases, which play a critical role in cell division. This inhibition can lead to the suppression of tumor growth .

- VEGFR Inhibition : Phthalazin-based compounds have also been reported to inhibit vascular endothelial growth factor receptors (VEGFR), which are involved in angiogenesis—the formation of new blood vessels that supply tumors with nutrients .

Research Findings and Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound and its derivatives:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 48a | HePG2 (liver cancer) | 17.39 | Topoisomerase inhibition |

| 48b | MCF-7 (breast cancer) | 19.81 | Topoisomerase inhibition |

| Vatalanib | Solid tumors | N/A | VEGFR inhibition |

| AMG 900 | Various cancer cell lines | N/A | Aurora kinase inhibition |

Case Studies

- Study on Antiproliferative Activity : A study evaluated the antiproliferative effects of phthalazinone derivatives against several cancer cell lines, including MCF-7 and HePG2. The results indicated that these compounds exhibited cytotoxicity at low micromolar concentrations, demonstrating their potential as anticancer agents .

- PARP Inhibition : Research has shown that certain phthalazinone derivatives can act as inhibitors of PARP (poly ADP-ribose polymerase), an enzyme involved in DNA repair mechanisms. This property enhances their effectiveness in combination therapies for cancers with BRCA mutations .

Propiedades

IUPAC Name |

phthalazin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-3-1-2-6-4-9-10-5-7(6)8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXUDJZWIPEMKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=NC=C2C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.